Chemical structure and physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
Chemical structure and physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
An In-Depth Technical Guide to (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol: Synthesis, Structure, and Physicochemical Properties
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] These fused bicyclic structures, characterized by a pyridine ring fused to a pyrazole ring, exhibit a unique combination of π-deficient and π-excessive electronic characteristics. This electronic nature contributes to their ability to engage in a wide range of intermolecular interactions, making them attractive scaffolds for the design of biologically active molecules.[3] Notably, derivatives of pyrazolo[1,5-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[4][5] The substituent pattern on the pyrazolo[1,5-a]pyridine core plays a crucial role in modulating the biological and physicochemical properties of these compounds.[4] The introduction of bromine atoms, as in the case of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol, can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. The hydroxymethyl group at the 3-position provides a handle for further derivatization or can act as a key hydrogen bonding moiety.
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the predicted physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. The methodologies and predictions presented herein are grounded in established chemical principles and literature precedents for analogous structures.
Chemical Structure and Synthesis
The core structure of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol consists of a pyrazolo[1,5-a]pyridine scaffold with bromine atoms at the 4 and 6 positions and a hydroxymethyl group at the 3-position. The systematic IUPAC name for this compound is (4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.
Proposed Synthetic Pathway
A plausible and efficient synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can be envisioned starting from a suitably substituted pyridine derivative. The general strategy involves the construction of the pyrazolo[1,5-a]pyridine core followed by functional group manipulations to introduce the desired substituents. A common and effective method for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an appropriate dipolarophile.[6]
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
The synthesis of the key intermediate, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, can be achieved via a TEMPO-mediated [3+2] annulation-aromatization reaction. This method has been reported for the synthesis of various substituted pyrazolo[1,5-a]pyridines.[7] The reaction would involve the corresponding N-aminopyridinium salt and acrylonitrile.
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid, under acidic or basic conditions.
Step 3: Reduction of the Carboxylic Acid to the Alcohol
The final step is the reduction of the carboxylic acid to the primary alcohol, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol. This can be accomplished using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
Caption: Proposed synthetic workflow for (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol.
Detailed Experimental Protocol (Hypothetical)
Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile (9p) [7]
-
To a solution of the corresponding N-aminopyridinium salt (1.0 eq) in a suitable solvent (e.g., DMF), add acrylonitrile (2.0 eq), TEMPO (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid
-
Dissolve 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile in a mixture of a strong acid (e.g., concentrated H₂SO₄) and water.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
Synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
-
To a suspension of LiAlH₄ (or a solution of BH₃·THF) in anhydrous THF under an inert atmosphere, add a solution of 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxylic acid in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the target compound.
Physicochemical Properties
The predicted physicochemical properties of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol are summarized in the table below. These values are estimated based on the chemical structure and data from related compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₆Br₂N₂O |
| Molecular Weight | 321.96 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | > 150 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform; insoluble in water and hexanes. |
| pKa | Estimated to be around 1-2 for the protonated pyridine nitrogen. |
Spectroscopic Characterization (Predicted)
The structural elucidation of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group. The chemical shifts are predicted based on known values for similar heterocyclic systems.[8][9][10][11]
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δ 8.5-8.7 ppm: A singlet corresponding to the H-7 proton.
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δ 7.5-7.7 ppm: A singlet corresponding to the H-5 proton.
-
δ 7.3-7.5 ppm: A singlet corresponding to the H-2 proton.
-
δ 4.6-4.8 ppm: A doublet for the methylene protons (-CH₂OH), coupled to the hydroxyl proton.
-
δ 5.3-5.5 ppm: A triplet for the hydroxyl proton (-OH), coupled to the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[8][10][11]
-
δ 140-150 ppm: Signals for the quaternary carbons of the pyridine and pyrazole rings.
-
δ 110-130 ppm: Signals for the CH carbons of the pyridine and pyrazole rings.
-
δ 95-115 ppm: Signals for the bromine-substituted carbons (C-4 and C-6).
-
δ 55-65 ppm: Signal for the methylene carbon (-CH₂OH).
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound.[12][13] The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
[M]+, [M+2]+, [M+4]+: A characteristic isotopic cluster with a ratio of approximately 1:2:1, confirming the presence of two bromine atoms.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group, bromine atoms, and cleavage of the heterocyclic rings.[12]
Potential Applications and Future Directions
Given the established biological activities of the pyrazolo[1,5-a]pyridine scaffold, (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atoms can serve as handles for further functionalization via cross-coupling reactions, allowing for the rapid generation of a library of derivatives.[4] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore structure-activity relationships.
The potential of this compound as a kinase inhibitor is of particular interest, as many pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity against various kinases involved in cancer and inflammatory diseases.[4][5][14]
Caption: Potential applications and derivatization of the core molecule.
Conclusion
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a novel compound with significant potential as a versatile intermediate in the synthesis of new chemical entities for drug discovery and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical structure, a plausible synthetic route, and its expected physicochemical and spectroscopic properties. The insights and protocols described herein are based on established chemical literature and provide a solid foundation for the future synthesis and investigation of this promising molecule.
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